molecular formula C21H22N2O3 B5457657 3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one

3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one

Cat. No.: B5457657
M. Wt: 350.4 g/mol
InChI Key: YLBDUIKKCDPHCI-BQYQJAHWSA-N
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Description

The compound appears to contain several functional groups, including a furan ring, a pyrazole ring, and a propenone group . The pyrazole ring is a five-membered ring with two nitrogen atoms, and it’s often found in various pharmaceuticals . The furan ring is a five-membered ring with an oxygen atom, and it’s a common component in many natural products. The propenone group contains a carbon-carbon double bond adjacent to a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring and the furan ring would contribute to the rigidity of the molecule, while the propenone group could potentially participate in various chemical reactions .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in various applications .

Properties

IUPAC Name

(E)-3-[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23-20(9-10-22-23)21(24)8-7-17-5-6-18(26-17)14-25-19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBDUIKKCDPHCI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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